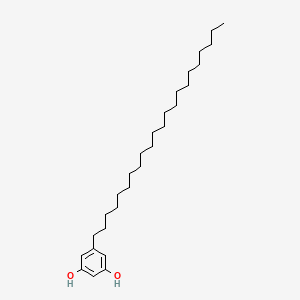![molecular formula C13H15N3S B14495156 5-{[4-(Dimethylamino)phenyl]sulfanyl}pyridin-2-amine CAS No. 64064-33-1](/img/structure/B14495156.png)
5-{[4-(Dimethylamino)phenyl]sulfanyl}pyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-{[4-(Dimethylamino)phenyl]sulfanyl}pyridin-2-amine is an organic compound that features a pyridine ring substituted with a sulfanyl group attached to a 4-(dimethylamino)phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[4-(Dimethylamino)phenyl]sulfanyl}pyridin-2-amine typically involves the following steps:
Formation of the sulfanyl intermediate: This can be achieved by reacting 4-(dimethylamino)thiophenol with a suitable halogenated pyridine derivative under basic conditions.
Coupling reaction: The intermediate is then coupled with 2-aminopyridine using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, under mild conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
5-{[4-(Dimethylamino)phenyl]sulfanyl}pyridin-2-amine can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Substitution: The amino group on the pyridine ring can participate in nucleophilic substitution reactions.
Coupling Reactions: The compound can undergo further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used under basic conditions.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Substitution: Various substituted pyridine derivatives.
Coupling Reactions: Complex organic molecules with extended conjugation.
Wissenschaftliche Forschungsanwendungen
5-{[4-(Dimethylamino)phenyl]sulfanyl}pyridin-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of advanced materials and chemical sensors.
Wirkmechanismus
The mechanism of action of 5-{[4-(Dimethylamino)phenyl]sulfanyl}pyridin-2-amine involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Dimethylamino)phenyl sulfide: Similar structure but lacks the pyridine ring.
2-Aminopyridine: Contains the pyridine ring but lacks the sulfanyl and dimethylamino groups.
4-(Dimethylamino)phenyl sulfone: Oxidized form of the sulfanyl compound.
Uniqueness
5-{[4-(Dimethylamino)phenyl]sulfanyl}pyridin-2-amine is unique due to the combination of the pyridine ring, sulfanyl group, and dimethylamino group. This unique structure allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound in scientific research .
Eigenschaften
CAS-Nummer |
64064-33-1 |
|---|---|
Molekularformel |
C13H15N3S |
Molekulargewicht |
245.35 g/mol |
IUPAC-Name |
5-[4-(dimethylamino)phenyl]sulfanylpyridin-2-amine |
InChI |
InChI=1S/C13H15N3S/c1-16(2)10-3-5-11(6-4-10)17-12-7-8-13(14)15-9-12/h3-9H,1-2H3,(H2,14,15) |
InChI-Schlüssel |
PTQHKMOKBCZSPQ-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)SC2=CN=C(C=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14495073.png)
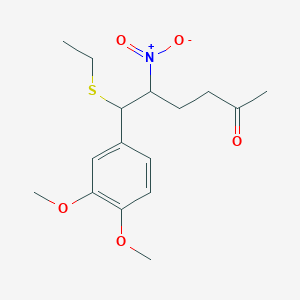
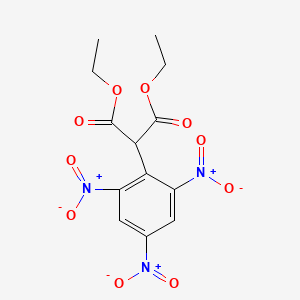

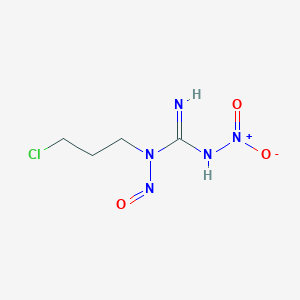

![N-[4-(Hydrazinesulfonyl)phenyl]-2-oxopropanamide](/img/structure/B14495125.png)
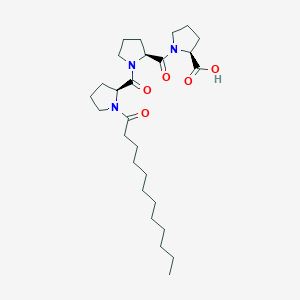
![2-Butyl-2,3-dihydro-1H-[1,2,4]triazolo[1,2-a]pyridazine-5,8-dione](/img/structure/B14495135.png)
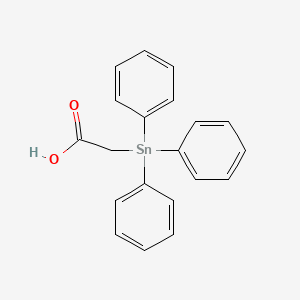
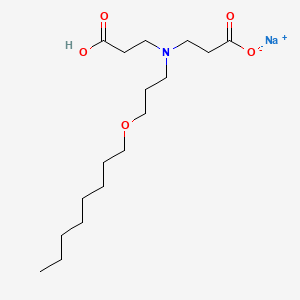
![5-[(4-Aminophenoxy)methyl]-1,3-oxazolidine-2-thione](/img/structure/B14495164.png)
![4-{(E)-[1-(4-Propylphenyl)ethylidene]amino}benzonitrile](/img/structure/B14495168.png)
